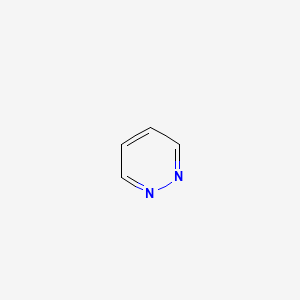

Pyridazine

Beschreibung

structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-4-6-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMFSQRYOILNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95109-07-2 | |

| Record name | Polypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95109-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7059777 | |

| Record name | Pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289-80-5 | |

| Record name | Pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/449GLA0653 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Pyridazine Ring Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the pyridazine ring system. This compound, a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, is a crucial scaffold in medicinal chemistry. Its unique electronic and structural features impart specific properties that are highly relevant in the design and development of novel therapeutic agents. This document details these properties through quantitative data, outlines experimental methodologies for their determination, and visualizes key concepts related to its chemical behavior and biological interactions.

Core Physicochemical Properties of this compound

The physicochemical characteristics of this compound are fundamental to understanding its behavior in biological systems and its utility as a pharmacophore. These properties influence its solubility, membrane permeability, and interactions with biological targets.

Aromaticity and Resonance

This compound is an aromatic heterocycle. Its aromaticity is a key determinant of its stability and reactivity. The presence of two adjacent nitrogen atoms, however, leads to a reduction in aromatic character compared to benzene. This is reflected in its resonance energy and bond lengths. The lone pairs of electrons on the nitrogen atoms are in sp² hybrid orbitals and are not part of the aromatic π-system.

Dipole Moment

The arrangement of the two electronegative nitrogen atoms in the this compound ring results in a significant molecular dipole moment. This high polarity influences its solubility and its ability to engage in dipole-dipole interactions with biological macromolecules. The dipole moment of this compound is notably higher than that of its isomers, pyrimidine and pyrazine, making it a useful bioisostere for introducing polarity into a molecule.[1]

Solubility, Melting, and Boiling Points

This compound is a colorless liquid at room temperature.[2][3] It is miscible with water and soluble in many organic solvents such as ethanol, diethyl ether, and benzene.[4][5] This solubility profile is a direct consequence of its polar nature and the ability of the nitrogen atoms to act as hydrogen bond acceptors.

pKa and Basicity

This compound is a weak base, with the lone pair of electrons on each nitrogen atom being available for protonation.[1] Its basicity is lower than that of pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom.[1] The pKa of the conjugate acid of this compound is approximately 2.24.[4][6][7]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for the this compound ring system, providing a basis for comparison and for computational modeling in drug design.

| Property | Value | References |

| Molecular Formula | C₄H₄N₂ | [2] |

| Molar Mass | 80.09 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Density | 1.103 - 1.107 g/cm³ at 25 °C | [2][4] |

| Melting Point | -8 °C | [2][4] |

| Boiling Point | 208 °C | [2][4] |

| pKa (of conjugate acid) | 2.24 (at 20 °C) | [4][6][7] |

| Dipole Moment | ~4.0 - 4.22 D | [1] |

| Water Solubility | Miscible | [4][5] |

| logP (octanol-water) | -0.72 | [7] |

Chemical Reactivity of the this compound Ring

The reactivity of the this compound ring is influenced by the electron-deficient nature of the carbon atoms, a consequence of the electronegativity of the two nitrogen atoms.

Electrophilic Aromatic Substitution

The this compound ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[8] Reactions, when they do occur, are typically sluggish and require harsh conditions. The nitrogen atoms themselves are the most likely sites of electrophilic attack (e.g., protonation, alkylation).

Nucleophilic Aromatic Substitution

In contrast to its low reactivity towards electrophiles, the this compound ring is susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms (C3 and C6). The presence of a good leaving group, such as a halogen, at these positions facilitates substitution by a variety of nucleophiles.

Reactivity of Substituted Pyridazines

The reactivity of the this compound ring can be significantly modulated by the presence of substituents. Electron-donating groups can activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack, while electron-withdrawing groups have the opposite effect.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound derivatives.

Synthesis of 3,6-Dichlorothis compound

Objective: To synthesize 3,6-dichlorothis compound from 3,6-dihydroxythis compound (maleic hydrazide). This compound is a key intermediate for the synthesis of a wide range of this compound derivatives.

Materials:

-

3,6-dihydroxythis compound (maleic hydrazide)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

Round-bottom flask (100 mL or 500 mL)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Gas chromatography (GC) apparatus

-

In a single-necked round-bottom flask, combine 3,6-dihydroxythis compound (e.g., 11.20 g, 100 mmol), phosphorus oxychloride (e.g., 46.00 g, 300 mmol), and chloroform (e.g., 150 mL).

-

Stir the mixture at a controlled temperature (e.g., 65 °C) for a specified duration (e.g., 3.5 hours).

-

Monitor the reaction progress using TLC and GC until the starting material is consumed.

-

Upon completion, remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 3,6-dichlorothis compound.

-

Dry the final product and determine the yield and purity (e.g., by GC and melting point analysis).

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a this compound derivative.

Materials:

-

This compound derivative sample

-

Potentiometer with a pH electrode

-

Burette

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH)

-

Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

-

Deionized water

-

Magnetic stirrer and stir bar

-

Nitrogen gas supply

Procedure: [11]

-

Calibrate the potentiometer using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

-

Prepare a dilute solution of the this compound derivative (e.g., 1 mM) in deionized water.

-

Add KCl solution to maintain a constant ionic strength.

-

Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

For a basic this compound, titrate with the standardized HCl solution, adding the titrant in small, known increments. For an acidic derivative, titrate with standardized NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

Objective: To determine the aqueous solubility of a this compound derivative.

Materials:

-

This compound derivative sample (solid)

-

Phosphate buffer solution (e.g., pH 7.4)

-

Small vials or tubes with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure: [12]

-

Add an excess amount of the solid this compound derivative to a known volume of the aqueous buffer in a vial.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with the buffer solution to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC.

-

Calculate the solubility from the measured concentration and the dilution factor.

Role of this compound in Signaling Pathways and Drug Development

This compound and its derivatives have emerged as privileged structures in drug discovery, with several approved drugs and numerous candidates in clinical development. Their unique physicochemical properties make them attractive for targeting a variety of biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases.

This compound Derivatives as Kinase Inhibitors

A significant number of this compound-containing compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. The nitrogen atoms of the this compound ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Several this compound derivatives have been designed and synthesized as PI3K inhibitors.

Caption: PI3K/Akt signaling pathway with this compound inhibitor.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates cell proliferation, differentiation, and stress responses. Aberrant MAPK signaling is also implicated in various diseases, including cancer and inflammatory disorders. This compound-based compounds have been developed as potent inhibitors of key kinases in this pathway, such as p38 MAPK and JNK.[5]

Caption: MAPK signaling pathway with this compound inhibitor.

Conclusion

The this compound ring system possesses a unique combination of physicochemical properties that make it a valuable scaffold in modern drug discovery. Its inherent polarity, hydrogen bonding capabilities, and tunable reactivity provide medicinal chemists with a versatile tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of the fundamental properties outlined in this guide is essential for the rational design of novel this compound-based therapeutics targeting a wide range of diseases. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the development of new and improved medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of this compound Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Novel 3,6-Disubstituted this compound Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Isolation of Pyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence and isolation of pyridazine compounds. Given their rarity in nature, this document focuses on the few well-documented examples, providing available quantitative data, detailed experimental protocols for their isolation, and insights into their biosynthesis.

Introduction: The Scarcity of Pyridazines in Nature

The this compound ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in synthetic medicinal chemistry, featuring in a number of herbicides and pharmaceuticals. However, its presence in naturally occurring compounds is exceptionally rare. This scarcity is often attributed to the rarity of natural hydrazine derivatives, which are common precursors for the synthesis of the this compound core. To date, the most prominent examples of naturally occurring this compound-containing molecules are pyridazomycin and azamerone, both of which are microbial metabolites produced by Streptomyces species.

Naturally Occurring this compound Compounds

Pyridazomycin

Pyridazomycin is an antifungal antibiotic produced by the bacterium Streptomyces violaceoniger. Its structure features a this compound ring linked to an amino acid moiety. The structure of pyridazomycin was elucidated through spectroscopic analysis.

Azamerone

Azamerone is a complex meroterpenoid with a unique phthalazinone core, which is a derivative of this compound. It was isolated from a marine-derived bacterium, Streptomyces sp. CNQ-766. The structure of azamerone was determined by extensive NMR spectroscopy and confirmed by X-ray crystallography.[1] The initial isolation yielded approximately 0.25 mg/L, which was later improved to 8.5 mg/L through optimization of fermentation conditions.[2]

Quantitative Data

The following tables summarize the key quantitative data for the known naturally occurring this compound compounds. Due to the limited number of such compounds, the data is focused on pyridazomycin and azamerone.

Table 1: Physicochemical and Spectroscopic Data of Pyridazomycin

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₄O₃⁺ |

| Molecular Weight | 239.25 g/mol |

| ¹H NMR (D₂O, δ ppm) | Data not available in a readily accessible format |

| ¹³C NMR (D₂O, δ ppm) | Data not available in a readily accessible format |

| UV λmax (nm) | Data not available in a readily accessible format |

| Source Organism | Streptomyces violaceoniger |

Table 2: Physicochemical and Spectroscopic Data of Azamerone

| Property | Value |

| Molecular Formula | C₂₅H₃₂Cl₂N₂O₅ |

| Molecular Weight | 511.44 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | See detailed table in original research papers |

| ¹³C NMR (CDCl₃, δ ppm) | See detailed table in original research papers |

| Mass Spectrometry | HRESITOF-MS [M+H]⁺ at m/z 511.1762 |

| Source Organism | Streptomyces sp. CNQ-766 |

| Initial Yield | ~0.25 mg/L |

| Optimized Yield | 8.5 mg/L |

Experimental Protocols

Detailed, step-by-step isolation protocols for pyridazomycin and azamerone are not extensively published. However, based on the available literature for azamerone and general methods for isolating secondary metabolites from Streptomyces, a generalized experimental protocol can be outlined.

General Protocol for the Isolation of this compound Compounds from Streptomyces

This protocol provides a general framework. Specific parameters such as media composition, extraction solvent, and chromatographic conditions need to be optimized for each specific compound and producing strain.

1. Fermentation:

-

Inoculate a seed culture of the Streptomyces strain into a suitable liquid medium.

-

Incubate the culture in a shaker at an appropriate temperature (typically 28-30°C) for a specified period (usually several days) to allow for the production of the secondary metabolite.

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelium and the culture filtrate separately with an organic solvent (e.g., ethyl acetate, butanol). The choice of solvent depends on the polarity of the target compound.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Preliminary Fractionation:

-

Subject the crude extract to preliminary fractionation using techniques like solvent-solvent partitioning or solid-phase extraction (SPE) to separate compounds based on their polarity.

4. Chromatographic Purification:

-

Further purify the fractions containing the target this compound compound using a combination of chromatographic techniques. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds.

-

High-Performance Liquid Chromatography (HPLC): For azamerone, reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient was used for final purification.[1]

-

5. Characterization:

-

Characterize the purified compound using spectroscopic methods to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structure elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe chromophores.

-

X-ray Crystallography: For unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

-

Mandatory Visualizations

Biosynthetic Pathway of Azamerone

The biosynthesis of azamerone is proposed to proceed through an oxidative rearrangement of an aryl diazoketone precursor, SF2415A3, which is a chlorinated meroterpenoid.[3][4]

References

An In-depth Technical Guide to the Basicity of Pyridazine, Pyrimidine, and Pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of the three diazine isomers: pyridazine, pyrimidine, and pyrazine. A thorough understanding of the basicity of these heterocyclic compounds, as quantified by their pKa values, is crucial for their application in medicinal chemistry and drug development, influencing properties such as solubility, receptor binding, and pharmacokinetic profiles.

Quantitative Comparison of Basicity

The basicity of the diazines is determined by the availability of the lone pair of electrons on their nitrogen atoms to accept a proton. The pKa of the conjugate acid is a direct measure of this basicity, with a higher pKa indicating a stronger base. The experimentally determined pKa values for the conjugate acids of this compound, pyrimidine, and pyrazine are summarized in the table below.

| Compound | Structure | pKa of Conjugate Acid |

| This compound |  | 2.3 |

| Pyrimidine |  | 1.3 |

| Pyrazine |  | 0.65[1] |

The data clearly indicates the order of basicity as: This compound > Pyrimidine > Pyrazine .

Factors Influencing Basicity: A Logical Analysis

The observed trend in basicity can be attributed to a combination of electronic effects, namely the inductive effect of the second nitrogen atom and the electrostatic repulsion between lone pairs.

The Inductive Effect

Nitrogen is an electronegative atom, and its presence in the aromatic ring withdraws electron density from the ring through the inductive effect. In the diazines, the second nitrogen atom further deactivates the ring, making the lone pairs on both nitrogens less available for protonation compared to pyridine (pKa of conjugate acid ≈ 5.2). The relative positions of the nitrogen atoms determine the magnitude of this deactivating effect.

In pyrimidine and pyrazine, the nitrogen atoms are in a meta and para relationship, respectively. This separation allows for a significant electron-withdrawing inductive effect from one nitrogen to the other, reducing the basicity of the molecule.

Lone Pair Repulsion in this compound

In this compound, the two nitrogen atoms are adjacent (ortho position). This proximity leads to significant electrostatic repulsion between their lone pairs of electrons. This repulsion destabilizes the neutral this compound molecule. Upon protonation, this unfavorable repulsion is relieved, making the protonation process more favorable than would be expected based on inductive effects alone. This "alpha effect" is the primary reason for the unexpectedly higher basicity of this compound compared to pyrimidine and pyrazine.

Experimental Protocols for pKa Determination

The determination of pKa values for weak organic bases like the diazines is commonly performed using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a standardized acid to a solution of the diazine and monitoring the resulting change in pH.

Materials and Reagents:

-

Diazine sample (this compound, pyrimidine, or pyrazine)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a known amount of the diazine and dissolve it in a known volume of deionized water in a beaker to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.

-

Titration: Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration past the equivalence point. The equivalence point is the point of the steepest change in pH.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point. This can be determined from the titration curve (a plot of pH versus volume of titrant added).

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and unprotonated forms of a molecule have different UV-Vis absorption spectra.

Materials and Reagents:

-

Diazine sample

-

A series of buffer solutions with known pH values spanning the expected pKa of the diazine.

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the diazine in a suitable solvent (e.g., methanol or water).

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the diazine stock solution to a known volume of the buffer. This ensures that the total concentration of the diazine is the same in all samples.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each sample at a constant temperature.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the fully protonated and fully unprotonated forms of the diazine.

-

At a selected wavelength where the absorbance of the two forms differs significantly, plot the absorbance versus the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully unprotonated forms.

-

Conclusion

The basicity of the diazines follows the order this compound > pyrimidine > pyrazine. This trend is a result of the interplay between the electron-withdrawing inductive effect of the second nitrogen atom and the destabilizing lone pair-lone pair repulsion in this compound. A precise understanding and experimental determination of these basicity values are fundamental for the rational design and development of new pharmaceuticals based on these important heterocyclic scaffolds. The protocols outlined in this guide provide robust methods for the accurate determination of their pKa values.

References

An In-depth Technical Guide to the Dipole Moment and Intermolecular Interactions of Pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine (1,2-diazine) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique arrangement of heteroatoms endows the this compound ring with distinct physicochemical properties, including a significant dipole moment and a propensity for specific intermolecular interactions. These characteristics are of paramount importance in the fields of medicinal chemistry and materials science, influencing molecular recognition, crystal packing, and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the dipole moment and intermolecular interactions of this compound, integrating quantitative data, experimental methodologies, and logical workflows to aid in research and development.

Dipole Moment of this compound

The presence of two adjacent, electronegative nitrogen atoms in the this compound ring leads to a significant separation of charge and, consequently, a large molecular dipole moment. This high dipole moment is a defining feature of this compound and strongly influences its interactions with other molecules.[1]

Quantitative Data

The experimental dipole moment of this compound has been determined by various methods, with values generally reported to be around 4 D. This is notably higher than that of its isomers, pyrimidine and pyrazine, and the parent aromatic carbocycle, benzene.

| Compound | Molecular Structure | Dipole Moment (Debye) |

| This compound |  | ~3.9 - 4.22 D[1][3] |

| Pyrimidine |  | ~2.3 D |

| Pyrazine |  | 0 D (due to symmetry)[4] |

| Pyridine |  | ~2.2 D |

| Benzene |  | 0 D |

Table 1: Comparison of the dipole moments of this compound and related heterocycles.

The direction of the dipole moment vector in this compound bisects the N-N bond and points from the center of the ring towards the nitrogen atoms.

References

Spectroscopic Characterization of the Pyridazine Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the pyridazine core structure. This compound, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prevalent scaffold in medicinal chemistry and materials science. Understanding its spectroscopic properties is fundamental for the identification, purity assessment, and structural elucidation of its derivatives. This document details the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Experimental protocols and visual workflows are provided to assist researchers in their laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of the protons and carbon atoms within the this compound ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct multiplets in the aromatic region, corresponding to the two pairs of chemically equivalent protons. The protons at the C3 and C6 positions are deshielded due to their proximity to the electronegative nitrogen atoms and appear at a higher chemical shift compared to the protons at the C4 and C5 positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows two signals for the carbon atoms. Similar to the proton signals, the carbons adjacent to the nitrogen atoms (C3 and C6) are more deshielded and resonate at a higher chemical shift than the carbons at the C4 and C5 positions.[1]

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Position | Chemical Shift (δ) in ppm | Solvent |

| ¹H | H-3, H-6 | 9.19 - 9.25 | CDCl₃, CD₂Cl₂ |

| ¹H | H-4, H-5 | 7.51 - 7.55 | CDCl₃, CD₂Cl₂ |

| ¹³C | C-3, C-6 | ~150 | - |

| ¹³C | C-4, C-5 | ~126 | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2]

Experimental Protocol for NMR Analysis

A general procedure for obtaining NMR spectra of a this compound-containing compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition involves a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons of the this compound core and its substituents. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for more complex structures.[3]

Experimental Workflow for NMR Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The this compound core exhibits characteristic vibrations.

Table 2: Characteristic IR Absorption Bands for the this compound Core

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretching (aromatic) | Medium to Weak |

| 1600 - 1400 | C=C and C=N stretching | Medium to Strong |

| 1300 - 1000 | C-H in-plane bending | Medium to Strong |

| 900 - 675 | C-H out-of-plane bending | Strong |

Note: The exact positions of the bands can be influenced by substituents on the this compound ring.[4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates/ATR crystal).

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrations of the this compound core and its substituents.

Experimental Workflow for IR Spectroscopy

References

The Pyridazine Scaffold in Nature: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a rare but biologically significant scaffold in natural products. While synthetic this compound derivatives have been extensively explored in medicinal chemistry for their diverse pharmacological activities, their natural counterparts offer unique insights into novel biosynthetic pathways and untapped therapeutic potential. This technical guide provides an in-depth exploration of the biological significance of the this compound scaffold as found in nature, with a focus on the two prominent examples: the antifungal antibiotic pyridazomycin and the meroterpenoid azamerone. We will delve into their biosynthesis, biological activities, and the experimental methodologies used to elucidate their properties, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Introduction to the this compound Scaffold

Pyridazines are aromatic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antihypertensive, and anticancer properties.[1][2][3] However, the occurrence of the this compound moiety in naturally occurring compounds is notably infrequent, which makes the study of these molecules particularly compelling.[4] The scarcity of natural pyridazines is possibly linked to the rarity of natural hydrazines, which are common precursors for their synthetic production.[4]

This guide will focus on the two primary examples of naturally occurring this compound-containing microbial metabolites: pyridazomycin and azamerone. We will explore their origins, unique biosynthetic routes, and known biological functions, providing a detailed overview for researchers interested in this exclusive class of natural products.

Pyridazomycin: An Antifungal Antibiotic

Discovery and Structure

Pyridazomycin is a novel antifungal antibiotic produced by Streptomyces violaceoniger sp. griseofuscus (strain Tü 2557).[5] It was first identified during a selective screening for compounds active against Mucor hiemalis.[5] The structure of pyridazomycin is unique, featuring a this compound ring incorporated into an amino acid side chain resembling L-ornithine, where the gamma-nitrogen atom is part of the this compound ring, forming a quaternary ammonium system.[5] The elucidation of its structure was accomplished through spectroscopic analysis of the parent compound and its degradation products.[5] Until the discovery of azamerone, pyridazomycin was the only known natural product to possess a this compound ring.[6]

Biological Activity: Antifungal Properties

Pyridazomycin exhibits notable antifungal activity, particularly against zygomycetes like Mucor hiemalis.[5] While the initial discovery highlighted its potential, comprehensive quantitative data on its antifungal spectrum remains limited in publicly available literature.

Table 1: Antifungal Activity of Pyridazomycin

| Fungal Species | Activity | Reference |

| Mucor hiemalis | Active | [5] |

Further research is required to establish a broader antifungal profile and determine Minimum Inhibitory Concentration (MIC) values against a wider range of fungal pathogens.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method for Molds - General Protocol)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines. This method can be adapted for testing the antifungal activity of pyridazomycin.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a mold.

Materials:

-

96-well microtiter plates

-

Antifungal agent (e.g., Pyridazomycin) stock solution

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

Fungal inoculum, adjusted to a specific concentration

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal agent is prepared in RPMI-1640 medium directly in the 96-well plates.

-

Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium to induce sporulation. Spores are harvested and suspended in sterile saline containing a surfactant. The spore suspension is then adjusted to a defined concentration using a spectrophotometer or hemocytometer.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal spore suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are included.

-

Incubation: The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of visible growth compared to the growth control.

Azamerone: A Meroterpenoid with a Novel Biosynthesis

Discovery and Unique Structure

Azamerone is a phthalazinone meroterpenoid isolated from the marine sediment-derived bacterium Streptomyces sp. CNQ-766.[6] Its structure is unprecedented, featuring a chloropyranophthalazinone core.[7] The discovery of azamerone was significant as it represented the second known natural product containing a this compound ring system.[6]

Biosynthesis: A Novel Rearrangement Pathway

The biosynthesis of azamerone is a fascinating example of novel enzymatic chemistry. Isotopic labeling studies have demonstrated that the phthalazinone core of azamerone is derived from the diazo chlorinated meroterpenoid SF2415A3.[8] The proposed biosynthetic pathway involves a unique oxidative rearrangement of the aryl diazoketone precursor, a transformation that has been described as a "diazo-Hooker reaction".[3][9]

In this proposed mechanism, the aromatic ring of the diazoketone is oxidatively cleaved, allowing for a subsequent rearomatization that incorporates the dinitrogen group to form the this compound ring of the phthalazinone core.[8]

Experimental Protocol: Isotopic Labeling Studies for Biosynthesis

The following is a generalized protocol for conducting isotopic labeling experiments in Streptomyces to elucidate biosynthetic pathways, similar to the methods used for studying azamerone biosynthesis.

Objective: To trace the incorporation of stable isotope-labeled precursors into a natural product.

Materials:

-

Streptomyces strain of interest

-

Appropriate fermentation medium

-

Stable isotope-labeled precursors (e.g., ¹³C-acetate, ¹⁵N-nitrate)

-

Shaking incubator

-

Solvents for extraction

-

Chromatography equipment (e.g., HPLC)

-

Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Culture Preparation: A seed culture of the Streptomyces strain is grown in a suitable medium.

-

Labeled Precursor Feeding: The production culture is initiated, and at a specific time point (often at the beginning of the fermentation), the stable isotope-labeled precursor is added to the medium.

-

Fermentation: The culture is incubated under optimized conditions (temperature, shaking speed) for a period sufficient for the production of the target natural product.

-

Extraction: After fermentation, the culture broth and/or mycelium are extracted with an appropriate organic solvent to isolate the secondary metabolites.

-

Purification: The target natural product is purified from the crude extract using chromatographic techniques (e.g., silica gel chromatography, HPLC).

-

Analysis: The purified compound is analyzed by mass spectrometry to determine the incorporation of the isotopic label (mass shift) and by NMR spectroscopy (e.g., ¹³C-NMR, ¹⁵N-NMR) to determine the specific positions of the incorporated isotopes within the molecule.

Biological Activity: Cytotoxicity

Azamerone has been shown to exhibit weak in vitro cytotoxicity against murine T-cells and macrophages, with a reported IC50 value of 40 μM.[1][2][7] The mechanism of this cytotoxicity is not yet fully understood, but it has been speculated that it might be related to topoisomerase inhibition, as synthetic analogs of the phthalazinone core are known DNA intercalating agents.[1][7]

Table 2: Cytotoxic Activity of Azamerone

| Cell Line | Activity (IC50) | Reference |

| Murine T-cells | 40 μM | [1][2][7] |

| Murine Macrophages | 40 μM | [1][2][7] |

Experimental Protocol: MTT Cytotoxicity Assay

The following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

-

96-well cell culture plates

-

Mammalian cell line of interest

-

Cell culture medium

-

Test compound (e.g., Azamerone)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing the solvent used to dissolve the compound) is also included.

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A small volume of MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the compound concentration.

Biological Significance and Future Perspectives

The study of naturally occurring pyridazines, though limited to a few examples, offers valuable insights into novel biosynthetic capabilities of microorganisms and presents opportunities for the discovery of new therapeutic agents.

-

Pyridazomycin: As an antifungal agent with a unique structure, pyridazomycin could serve as a lead compound for the development of new antifungals, particularly against emerging and resistant fungal pathogens. Further investigation into its mechanism of action and antifungal spectrum is warranted.

-

Azamerone: The biosynthesis of azamerone highlights a previously unknown enzymatic strategy for the formation of the N-N bond in the this compound ring. Understanding the enzymes involved in this pathway could provide new tools for biocatalysis and synthetic biology. While its known biological activity is modest, further screening against a wider range of targets may reveal more potent effects.

The rarity of the this compound scaffold in nature underscores the importance of continued exploration of microbial biodiversity for the discovery of novel chemical entities. Advanced genomic and metabolomic approaches will undoubtedly play a crucial role in uncovering new this compound-containing natural products and the gene clusters responsible for their production. This will not only expand our understanding of natural product biosynthesis but also provide new avenues for drug discovery and development.

Conclusion

The this compound scaffold, while rare in nature, is present in the biologically active microbial metabolites pyridazomycin and azamerone. Pyridazomycin exhibits promising antifungal activity, and azamerone showcases a unique biosynthetic pathway involving an unprecedented enzymatic rearrangement. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating natural products, including their discovery, structure, biosynthesis, and biological activities, along with relevant experimental protocols. Further research into these and potentially other yet-to-be-discovered natural pyridazines holds significant promise for advancing our understanding of microbial biochemistry and for the development of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azamerone, a terpenoid phthalazinone from a marine-derived bacterium related to the genus Streptomyces (Actinomycetales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolic products of microorganisms. 243. Pyridazomycin, a new antifungal antibiotic produced by Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Azamerone, A Terpenoid Phthalazinone from a Marine-Derived Bacterium Related to the Genus Streptomyces (Actinomycetales) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of the this compound Natural Product Azamerone Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of Azamerone - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridazine as a Pharmacophore in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged pharmacophore in modern medicinal chemistry. Its distinct physicochemical properties, including a high dipole moment, hydrogen bonding capability, and weak basicity, offer significant advantages in drug design, influencing solubility, target engagement, and metabolic stability.[1] This technical guide provides an in-depth analysis of the this compound core, covering its synthesis, therapeutic applications, and the structure-activity relationships that govern its biological effects. Detailed experimental protocols and quantitative activity data are presented to serve as a practical resource for researchers in the field.

Core Physicochemical Properties of the this compound Nucleus

The utility of the this compound ring in drug discovery is rooted in its unique electronic and structural characteristics, which distinguish it from other azines and the ubiquitous phenyl ring.[1]

-

Polarity and Solubility : this compound is the most polar of the diazines due to the alignment of the nitrogen lone pairs, resulting in a significant dipole moment. This inherent polarity can enhance the aqueous solubility of a drug candidate, a critical property for favorable pharmacokinetics.[2]

-

Hydrogen Bonding : The two adjacent nitrogen atoms act as robust hydrogen bond acceptors, capable of forming critical interactions with biological targets. In some cases, both nitrogens can engage a target protein simultaneously, mimicking the interaction of moieties like carboxylates but without the formal negative charge.[1][3]

-

Basicity : this compound is a weak base (pKa of 2.22), meaning it is less likely to be protonated under physiological conditions compared to more basic heterocycles. This can be advantageous for cell membrane permeability and reducing off-target ionic interactions.[4]

-

Metabolic Stability : The this compound core can influence a molecule's metabolic profile. Its polarity may reduce interactions with cytochrome P450 enzymes and the hERG potassium channel, potentially leading to improved safety profiles.[1]

General Synthetic Strategies

The construction of the this compound core is versatile, with several established methods. The choice of synthetic route is typically dictated by the desired substitution pattern on the ring.

A foundational and widely employed method for synthesizing the pyridazin-3(2H)-one scaffold involves the cyclocondensation of γ-ketoacids with hydrazine hydrate.[5][6] This reaction is reliable and utilizes readily available starting materials. The general workflow often begins with a Friedel-Crafts acylation to produce the necessary β-aroylpropionic acid intermediate.

Therapeutic Applications of this compound Derivatives

The this compound scaffold is present in a growing number of approved drugs and clinical candidates across various therapeutic areas.[1][4] Its versatility allows for the fine-tuning of compounds to interact with a wide array of biological targets.

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents, primarily by targeting key enzymes in signaling pathways that control cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A. Inhibiting this pathway is a clinically validated strategy to starve tumors of their blood supply. Numerous this compound-based compounds have been developed as potent VEGFR-2 inhibitors.

Table 1: Anticancer Activity of Representative this compound Derivatives (VEGFR-2 Inhibition)

| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Compound 5b | VEGFR-2 | HCT-116 | Cell Proliferation | 30.3 | [7] |

| Compound 4b | VEGFR-2 | MCF-7 | Cell Proliferation | 21.2 | [7] |

| Compound 10 | VEGFR-2 | HepG2 | Cell Proliferation | 4.25 | [8] |

| Compound 10 | VEGFR-2 | - | Kinase Assay | 0.12 | [8] |

| Compound 8 | VEGFR-2 | - | Kinase Assay | 0.13 | [8] |

| Compound 9 | VEGFR-2 | - | Kinase Assay | 0.13 | [8] |

| Compound 6 | VEGFR-2 | HepG-2 | Cell Proliferation | 7.80 | [9] |

| Compound 6 | VEGFR-2 | - | Kinase Assay | 0.061 | [9] |

| Compound 11m | CDK2 | T-47D | Cell Proliferation | 0.43 |[10] |

Antimicrobial Activity

The this compound nucleus is a versatile scaffold for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Representative this compound Derivatives

| Compound ID | Bacterial Strain | Assay Type | MIC (µM) | Reference |

|---|---|---|---|---|

| Compound 13 | A. baumannii | Broth Microdilution | 3.74 | [11] |

| Compound 13 | P. aeruginosa | Broth Microdilution | 7.48 | [11] |

| Compound 3 | S. aureus (MRSA) | Broth Microdilution | 4.52 | [11] |

| Compound 7 | E. coli | Broth Microdilution | 7.8 | [11] |

| Chloro derivatives | E. coli | Tube Dilution | 0.892 - 3.744 (µg/mL) |[12] |

Anti-inflammatory Activity

This compound and pyridazinone derivatives are effective inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[4][13] Selective inhibition of COX-2 over COX-1 is a key goal to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14]

Table 3: Anti-inflammatory Activity of Representative this compound Derivatives (COX-2 Inhibition)

| Compound ID | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 9a | COX-2 | 15.50 | 21.29 | [14] |

| Compound 16b | COX-2 | 16.90 | 18.63 | [14] |

| Compound 12 | COX-2 | 17.10 | - | [14] |

| Compound 6b | COX-2 | 180 (0.18 µM) | 6.33 | [3] |

| Compound 4c | COX-2 | 260 (0.26 µM) | - | [3] |

| Compound 5f | COX-2 | 1500 (1.50 µM) | - | [15] |

| Compound 6f | COX-2 | 1150 (1.15 µM) | - |[15] |

Central Nervous System (CNS) Activity

The this compound scaffold has been incorporated into molecules designed to modulate CNS targets, such as the GABA-A receptor. These receptors are the primary mediators of fast synaptic inhibition in the brain. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of the endogenous ligand GABA, leading to anxiolytic, sedative, and anticonvulsant effects.[16][17] this compound derivatives have been developed as subtype-selective GABA-A agonists, aiming to achieve anxiolysis without the sedative effects associated with non-selective benzodiazepines.[18]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of this compound-based drug candidates. Key observations include:

-

For AChE Inhibitors : Introduction of a lipophilic group at the C-5 position of the this compound ring was found to be favorable for inhibitory activity and selectivity. Modifications at the C-6 position with various phenyl group substitutions were well-tolerated.[19]

-

For Antiplasmodial Agents : Para substitution with a sulfoxide group on a phenyl ring at the 6-position was detrimental to potency but significantly improved solubility.[20]

-

For COX-2 Inhibitors : The presence of specific moieties, such as thiazole or 4-thiazolidinone, incorporated into the this compound scaffold, can impart selectivity towards COX-2 inhibition and improve the gastric safety profile.[14]

Detailed Experimental Protocols

Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common and reliable method for synthesizing key pyridazinone intermediates.[2][21]

Materials:

-

β-Aroylpropionic acid (e.g., β-benzoylpropionic acid) (1 equivalent)

-

Hydrazine hydrate (80-99%) (1.5 equivalents)

-

Ethanol (or suitable alcohol solvent)

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the β-aroylpropionic acid (0.01 mol) and ethanol (30 mL).

-

To this mixture, add hydrazine hydrate (0.015 mol) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Pour the concentrated residue into ice-cold water to precipitate the solid product.

-

Collect the precipitate by vacuum filtration, washing thoroughly with cold water.

-

Dry the crude product.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to determine the direct inhibitory activity of a compound against the VEGFR-2 kinase domain.[19][22][23]

Materials:

-

Recombinant human VEGFR-2 kinase domain (e.g., BPS Bioscience, Cat. #40301)

-

Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP solution (500 µM)

-

PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® MAX Luminescence Kinase Assay (Promega, Cat. #V6071)

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with ultrapure water.

-

Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Add 5 µL of the diluted test compound or control (inhibitor buffer for positive control, 1x buffer for "Blank") to the wells of a 96-well plate.

-

Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer. Add 20 µL of the diluted enzyme to all wells except the "Blank" wells (add 20 µL of 1x buffer to these).

-

Prepare the master mixture containing ATP and substrate. For each 25 µL reaction: 6 µL 5x Kinase Assay Buffer, 1 µL ATP (500 µM), 1 µL 50x PTK substrate, and 17 µL water.

-

Add 25 µL of the master mixture to every well to initiate the reaction.

-

Incubate the plate at 30°C for 45 minutes.

-

After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[1][24]

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. Typically, 50-100 µL of broth is added to each well, followed by the compound, and then serially diluted across a row.

-

Inoculation: Inoculate each well (except for a sterility control well) with an equal volume of the standardized bacterial inoculum.

-

Controls: Include a positive control (bacteria in broth with no compound) and a negative/sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria (i.e., the first clear well).

Conclusion and Future Perspectives

The this compound ring is a well-established and valuable pharmacophore that continues to yield promising drug candidates. Its unique physicochemical properties provide a solid foundation for designing molecules with favorable ADME-Tox profiles.[1] Recent approvals of this compound-containing drugs like relugolix and deucravacitinib underscore its clinical relevance.[1][15] Future research will likely focus on exploring novel substitutions on the this compound core to target a wider range of biological entities, developing more efficient and green synthetic methodologies, and applying computational tools to rationally design next-generation this compound-based therapeutics with enhanced potency and selectivity. The versatility and proven success of this scaffold ensure its continued importance in the landscape of drug discovery.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound derivatives as selective COX-2 inhibitors: A review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Design and Synthesis of this compound Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Novel this compound-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New pyrazole–this compound hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 17. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. Novel this compound derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. microbe-investigations.com [microbe-investigations.com]

The Dawn of Pyridazine Chemistry: A Technical Guide to Early Syntheses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational discoveries in the chemistry and synthesis of pyridazine, a core heterocyclic scaffold in numerous modern pharmaceuticals and agrochemicals. We delve into the pioneering work of late 19th and early 20th-century chemists, providing a detailed look at the seminal synthetic methods, experimental protocols, and the logical evolution of this fascinating area of heterocyclic chemistry.

Introduction: The Emergence of a Novel Heterocycle

The story of this compound (1,2-diazine) begins in the late 19th century, a period of fervent exploration in organic chemistry. While pyridazines are rare in nature, their unique electronic properties, stemming from the adjacent nitrogen atoms in the six-membered aromatic ring, quickly garnered the attention of synthetic chemists. The initial discoveries laid the groundwork for the vast and varied applications of this compound derivatives we see today.

Pioneering Syntheses of the this compound Ring

The early synthesis of the this compound core was primarily centered around the condensation of 1,4-dicarbonyl compounds with hydrazine, a reaction analogous to the well-known Paal-Knorr synthesis of furans and pyrroles. Additionally, oxidative cleavage and subsequent recyclization of larger nitrogen-containing heterocycles provided another early route to the parent this compound.

Fischer's Landmark Synthesis of a Substituted this compound (1886)

The first synthesis of a this compound derivative is credited to the eminent chemist Emil Fischer in 1886.[1] During his extensive investigations into hydrazine derivatives, Fischer discovered that the condensation of levulinic acid (a 4-oxoacid) with phenylhydrazine yielded a cyclized product, 1-phenyl-6-methyl-3-pyridazinone.

Experimental Protocol: Synthesis of 1-phenyl-6-methyl-3-pyridazinone

-

Reactants: Levulinic acid and Phenylhydrazine.

-

Procedure (Reconstructed from historical accounts):

-

Equivalent amounts of levulinic acid and phenylhydrazine were heated together.

-

The reaction mixture was likely heated at an elevated temperature, possibly in the absence of a solvent or in a high-boiling solvent like ethanol or acetic acid, to drive the condensation and cyclization.

-

Upon cooling, the product would have likely precipitated or been isolated through distillation under reduced pressure.

-

Purification was likely achieved by recrystallization from a suitable solvent, such as ethanol or water.

-

Tauber's Synthesis of the Parent this compound (1895)

Nearly a decade after Fischer's discovery, the parent, unsubstituted this compound was successfully synthesized by Tauber in 1895.[1] His approach was more complex and involved the oxidative degradation of a larger heterocyclic system, benzocinnoline.

Experimental Protocol: Synthesis of this compound from Benzocinnoline

-

Reactants: Benzocinnoline, Potassium permanganate.

-

Procedure (Reconstructed from historical accounts):

-

Oxidation: Benzocinnoline was oxidized using a strong oxidizing agent, typically potassium permanganate in an alkaline solution. This step cleaved the benzene rings, leading to the formation of this compound-3,4,5,6-tetracarboxylic acid.

-

The reaction mixture was likely heated to ensure complete oxidation.

-

The manganese dioxide byproduct would have been filtered off, and the filtrate acidified to precipitate the tetracarboxylic acid.

-

Decarboxylation: The isolated this compound-tetracarboxylic acid was then heated, likely at a high temperature, to induce decarboxylation, where the four carboxylic acid groups were eliminated as carbon dioxide, yielding the final this compound product.

-

The volatile this compound would have been collected via distillation.

-

The General 1,4-Dicarbonyl Condensation Method

The most versatile and widely adopted early method for this compound synthesis was the reaction of a 1,4-dicarbonyl compound (a 1,4-diketone, 4-ketoacid, or a derivative) with hydrazine or its derivatives. This method, a variation of the Paal-Knorr synthesis, provides a straightforward route to a wide array of substituted pyridazines.

Experimental Protocol: General Synthesis of a 3,6-Disubstituted this compound

-

Reactants: A 1,4-diketone and Hydrazine hydrate.

-

Procedure:

-

The 1,4-diketone (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine hydrate (1 equivalent) is added to the solution.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product, a dihydrothis compound, is often not isolated but directly subjected to oxidation.

-

Aromatization: The dihydrothis compound intermediate is oxidized to the corresponding this compound. Common oxidizing agents used in early procedures included bromine in acetic acid or air oxidation.

-

The final product is purified by recrystallization or distillation.

-

Quantitative Data from Early Syntheses

The following table summarizes the available quantitative data for some of the earliest this compound syntheses. It is important to note that yields and purity in these early reports were often not determined with the same accuracy as in modern chemistry.

| Compound Name | Starting Materials | Reported Yield (%) | Melting Point (°C) | Boiling Point (°C) |

| 1-phenyl-6-methyl-3-pyridazinone | Levulinic acid, Phenylhydrazine | Not explicitly stated | 86 | >300 |

| This compound | Benzocinnoline | Low (unspecified) | -8 | 208 |

| 3,6-Dimethylthis compound | Acetonylacetone, Hydrazine | Moderate (unspecified) | 65-66 | 214 |

| 3,6-Diphenylthis compound | 1,4-Diphenyl-1,4-butanedione, Hydrazine | Good (unspecified) | 222-224 | - |

Visualizing Early Synthetic Pathways and Logic

The following diagrams, generated using Graphviz, illustrate the key relationships and workflows in early this compound synthesis.

Caption: Overview of the primary synthetic routes in early this compound chemistry.

Caption: A typical experimental workflow for this compound synthesis from a 1,4-dicarbonyl.

Caption: The stepwise mechanism for the formation of pyridazines from 1,4-diketones.

Conclusion

The early discoveries in this compound chemistry, spearheaded by the ingenuity of chemists like Emil Fischer and Tauber, established the fundamental synthetic routes to this important heterocyclic system. The condensation of 1,4-dicarbonyl compounds with hydrazine, in particular, proved to be a robust and versatile method that is still conceptually relevant in modern organic synthesis. These foundational studies not only provided access to a new class of compounds but also paved the way for the eventual discovery of the diverse biological activities of this compound derivatives, a legacy that continues to impact drug development and materials science today.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridazine Derivatives from 1,4-Dicarbonyls and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction